molecular formula C8H14N2O B8190237 (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

Katalognummer: B8190237
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: WLXFQWJYMRTINR-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . This method typically involves the following steps:

Analyse Chemischer Reaktionen

®-Octahydro-pyrido[1,2-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can lead to the formation of corresponding ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Calcium Channel Blockers

One of the notable applications of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is its role as a calcium channel blocker. Compounds in this category are crucial for treating conditions such as hypertension and chronic pain. Research indicates that derivatives of this compound can effectively inhibit calcium channels, thus providing therapeutic benefits in managing cardiovascular diseases and neuropathic pain .

Dopamine Receptor Ligands

The compound has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor. This interaction suggests potential applications in treating dopamine-related disorders such as schizophrenia and bipolar disorder. The ability to selectively target these receptors can lead to improved therapeutic outcomes with fewer side effects compared to traditional antipsychotics .

Opioid Receptor Antagonists

Studies have shown that derivatives of this compound exhibit high affinity for mu-opioid receptors. This property is particularly relevant for developing new analgesics that can manage pain more effectively while minimizing the risk of addiction associated with conventional opioid medications .

Neurological Disorders

The compound has been explored for its neuroprotective properties, particularly in models of neurodegeneration such as Alzheimer's and Parkinson's diseases. Its mechanism involves modulation of cannabinoid receptors, which may enhance neuroprotection and promote the survival of oligodendrocytes—cells vital for myelination in the central nervous system .

Pain Management

Clinical studies have indicated that this compound derivatives can alleviate various types of pain, including neuropathic and inflammatory pain. The compounds have shown efficacy in reducing pain responses in animal models, suggesting their potential use in chronic pain management protocols .

Case Studies and Research Findings

StudyFocusFindings
US8648074B2Calcium Channel BlockersDemonstrated effectiveness in treating chronic pain conditions through calcium channel inhibition .
CA2200959CDopamine Receptor LigandsIdentified as a selective ligand for D4 receptors; potential application in treating psychiatric disorders .
Pharmacological EvaluationOpioid Receptor AntagonistsHigh affinity for mu-opioid receptors; potential development of non-addictive analgesics .
Neuroprotection StudiesNeurological DisordersShowed protective effects against neurodegeneration; promotes oligodendrocyte survival .

Wirkmechanismus

The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its antitumor activity could be related to the inhibition of kinase enzymes .

Biologische Aktivität

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a bicyclic compound characterized by its saturated octahydro framework and unique stereochemistry. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly its potential as an anxiolytic agent and its interactions with various neurotransmitter systems.

  • Molecular Formula : C8H14N2O
  • Molecular Weight : Approximately 158.21 g/mol
  • Structure : The compound features a pyridine and pyrazine structure that influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anxiolytic Properties : Preliminary studies suggest that this compound may effectively modulate neurotransmitter systems involved in anxiety regulation, potentially offering therapeutic benefits for anxiety disorders.
  • Anti-inflammatory and Analgesic Effects : There is emerging evidence that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further research in pain management therapies.

The pharmacological effects of this compound are attributed to its interaction with various receptors in the central nervous system. Studies have explored its binding affinities to neurotransmitter receptors, suggesting potential pathways for therapeutic applications. Modifications to the compound's structure may enhance its efficacy and selectivity as a drug candidate.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct features that contribute to its unique biological activity:

Compound NameStructure TypeUnique Features
Octahydro-2H-pyrido[1,2-a]pyrazineBicyclic heterocycleLacks the carbonyl group at position 6
2H-Pyrido[1,2-a]pyrazin-3-(4H)-oneBicyclic heterocycleDifferent substitution pattern
Octahydro-1H-pyrido[1,2-a]pyrazineSaturated bicyclicDifferent stereochemistry leading to varied activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anxiolytic Activity : A study demonstrated that this compound could reduce anxiety-like behavior in animal models by modulating GABAergic transmission in the brain. The results indicated a significant decrease in anxiety-related behaviors compared to controls.
  • Anti-inflammatory Effects : Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro showed promising results. The compound demonstrated a reduction in TNF-alpha and IL-6 levels in stimulated macrophages, suggesting potential applications in treating inflammatory conditions.
  • Neurotransmitter Interaction : Binding assays revealed that this compound interacts with serotonin and dopamine receptors. This interaction profile supports its potential use in treating mood disorders and other neuropsychiatric conditions.

Eigenschaften

IUPAC Name

(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.